3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid
Description
Properties
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)7-3-1-6(5-13-7)2-4-8(14)15/h1,3,5H,2,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMLLDYJLFQFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382630 | |
| Record name | 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539855-70-4 | |
| Record name | 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 539855-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid typically involves the introduction of the trifluoromethyl group to the pyridine ring followed by the formation of the propanoic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group to the pyridine ring. The resulting intermediate can then be subjected to further reactions to introduce the propanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The trifluoromethyl group on pyridine is a common motif in bioactive molecules. Below is a comparison of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Fluorination: Trifluoromethyl groups (as in this compound) enhance lipophilicity and metabolic resistance compared to difluoromethyl (255) or non-fluorinated analogs (e.g., oxolane derivative in ) .
- Substituent Bulk : Compound 261’s cyclopropylcarbamoyl group increases molecular weight (354.2 g/mol) and may improve receptor interaction but complicate synthesis (78% yield) .
Physicochemical and Analytical Properties
Key Observations :
Key Challenges :
- Introducing trifluoromethyl groups often requires specialized reagents (e.g., trifluoromethylating agents), increasing cost and complexity.
Biological Activity
3-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H8F3NO2. The trifluoromethyl group enhances the compound's lipophilicity and stability, which may contribute to its biological activity. The presence of the pyridine ring is also crucial, as it can participate in various biochemical interactions.
Target Enzymes and Pathways
Research indicates that compounds containing trifluoromethyl groups often interact with key enzymes involved in inflammatory pathways. For example, related compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation . This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Studies have demonstrated that the incorporation of the trifluoromethyl group significantly enhances the potency of similar compounds. For instance, SAR analyses have shown that modifications at specific positions on the aromatic ring can lead to increased inhibition of serotonin uptake and enhanced activity against various pathogens .
Antimicrobial Properties
The compound has exhibited promising antimicrobial activity. In a study focused on antichlamydial activity, derivatives containing the trifluoromethyl group showed selective inhibition against Chlamydia species, highlighting the importance of this substituent in enhancing biological efficacy .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Selective inhibition against Chlamydia | |
| Anti-inflammatory | Inhibition of COX-2 enzymes | |
| Antibacterial | Moderate activity against N. meningitidis |
Case Studies
- Antichlamydial Activity : A study indicated that derivatives with the trifluoromethyl group displayed significant antichlamydial activity compared to their non-fluorinated counterparts. The presence of this group was critical for maintaining biological activity .
- Inflammation Models : In vitro studies demonstrated that this compound effectively reduced inflammatory markers in cell cultures treated with pro-inflammatory stimuli, suggesting its potential use in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the pyridine core, followed by functionalization of the propanoic acid moiety. Protective groups (e.g., tert-butyl esters) may be used to prevent undesired side reactions during coupling steps. Optimization includes varying catalysts (e.g., Pd-based), solvents (polar aprotic like DMF), and temperature gradients. Reaction monitoring via TLC or HPLC ensures intermediate purity. For trifluoromethyl introduction, electrophilic fluorination or pre-functionalized pyridine precursors are common .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies proton/carbon environments; 19F NMR confirms trifluoromethyl presence.
- FTIR : Validates carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations.
- HPLC/UPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula. Reference databases like NIST ensure spectral matching .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (EN374 standard), chemical-resistant lab coats, and safety goggles with side shields.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : Keep in airtight containers away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer :
- Assay Validation : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Orthogonal Assays : Confirm activity via fluorescence-based assays, SPR (surface plasmon resonance), or enzymatic activity tests.
- Purity Verification : Re-characterize compounds using HPLC and NMR to rule out degradation products .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in enzyme inhibition?
- Methodological Answer :
- Analog Synthesis : Modify the pyridine ring (e.g., substituent position) or propanoic acid chain length.
- Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with enzyme active sites.
- Site-Directed Mutagenesis : Test enzyme variants to identify critical residues for interaction .
Q. How does the trifluoromethyl group influence the compound's physicochemical properties and interactions with biological targets?
- Methodological Answer :
- Lipophilicity : Measure logP values to assess membrane permeability (CF3 increases hydrophobicity).
- Metabolic Stability : Perform microsomal assays to evaluate resistance to oxidative degradation.
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH Profiling : Conduct accelerated stability studies (e.g., 25°C/60% RH) across pH 2–8. Monitor degradation via HPLC.
- Degradant Identification : Use LC-MS to characterize byproducts (e.g., decarboxylation or ring-opening products).
- Buffer Selection : Compare phosphate vs. citrate buffers to rule out ionic strength effects .
Tables for Key Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
